3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
The compound of interest features a thieno[3,2-d]pyrimidine-2,4-dione core linked to a 4-(4-methoxyphenyl)piperazine moiety via a 5-oxopentyl chain. This structure combines two pharmacologically significant motifs:
- Thieno[3,2-d]pyrimidine: A heterocyclic scaffold associated with diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
- 4-(4-Methoxyphenyl)piperazine: A substituent commonly used to enhance receptor binding affinity and pharmacokinetic properties, particularly in central nervous system (CNS)-targeting drugs .
The 5-oxopentyl linker may improve solubility and flexibility, facilitating interactions with biological targets.
Properties
IUPAC Name |
3-[5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-30-17-7-5-16(6-8-17)24-11-13-25(14-12-24)19(27)4-2-3-10-26-21(28)20-18(9-15-31-20)23-22(26)29/h5-9,15H,2-4,10-14H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSMBLKSKMBPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple stepsReaction conditions may include the use of solvents like ethyl acetate and reagents such as sodium sulfate for drying .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety. Common reagents and conditions for these reactions include the use of organic solvents and catalysts to facilitate the reactions
Scientific Research Applications
3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is being researched for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, substituents, and reported activities of analogous compounds:
Key Observations
Thiazolo[3,2-a]pyrimidinone () and chromeno-pyrazolo-pyridinone () cores introduce additional fused rings, which may enhance binding to enzymes like kinases or phosphodiesterases .
Replacement of methoxyphenyl with 3-methylphenyl () or piperidinyl () could reduce polarity, impacting blood-brain barrier penetration .
Linker Modifications :
Pharmacokinetic and Physicochemical Considerations
- Chromeno-pyrimidine derivatives () demonstrated favorable oral bioavailability in computational studies, attributed to balanced logP values (2.1–3.5) and moderate molecular weight (<500 Da) .
- The methoxyphenyl-piperazine moiety likely enhances solubility compared to chlorophenyl or methylphenyl analogues (), reducing metabolic clearance .
- Thieno[3,2-d]pyrimidine-2,4-dione’s planar structure may facilitate intercalation with DNA or RNA, as seen in pyrimidine-based anticancer agents .
Biological Activity
The compound 3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic derivative that has garnered attention for its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 475.57 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a piperazine moiety and a methoxyphenyl group, which are known to influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets:
- Serotonin Receptors : Compounds containing piperazine rings have been shown to exhibit affinity for serotonin receptors (5-HT), influencing mood and anxiety pathways.
- Enzyme Inhibition : The presence of the oxopentyl group suggests potential inhibition of enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections respectively.
Anticancer Activity
Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that compounds similar to this one can induce apoptosis and inhibit cell proliferation. A notable study reported IC50 values ranging from 0.63 µM to 6.28 µM against different tumor cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : It has shown effectiveness against several bacterial strains in preliminary tests, indicating potential as an antibacterial agent. The mechanism is likely linked to enzyme inhibition and disruption of bacterial cell wall synthesis.
Neuropharmacological Effects
Given the piperazine component:
- Cognitive Enhancement : The compound may enhance cognitive functions through modulation of neurotransmitter systems. Research indicates that similar piperazine derivatives can improve memory and learning in animal models .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
